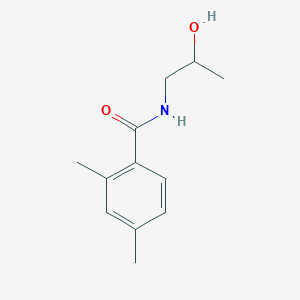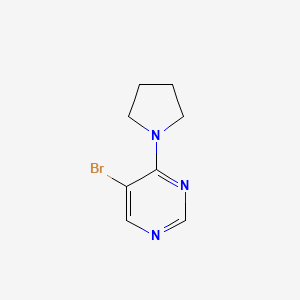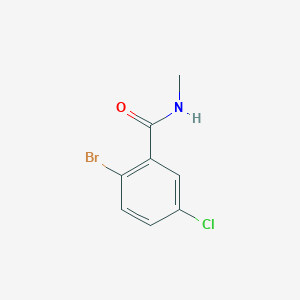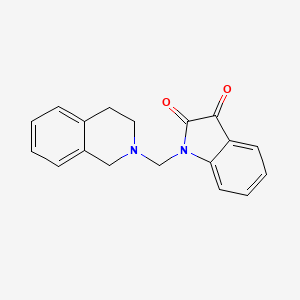![molecular formula C11H14ClNO B7479882 N-[1-(4-chlorophenyl)propyl]acetamide](/img/structure/B7479882.png)
N-[1-(4-chlorophenyl)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-chlorophenyl)propyl]acetamide, also known as CPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amides and has been shown to have a wide range of biological effects. In
Wirkmechanismus
N-[1-(4-chlorophenyl)propyl]acetamide acts as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids such as anandamide. By inhibiting FAAH, this compound increases levels of anandamide, which can then bind to and activate cannabinoid receptors in the body. This leads to a range of physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to modulate the endocannabinoid system, this compound has been shown to have anti-inflammatory effects, reduce pain sensation, and improve mood. It has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(4-chlorophenyl)propyl]acetamide is its ability to selectively target the endocannabinoid system without producing the psychoactive effects associated with THC, the primary psychoactive component of cannabis. This makes it a potentially useful tool for studying the endocannabinoid system in a laboratory setting. However, one limitation is that this compound has not been extensively studied in humans and its safety profile is not well established.
Zukünftige Richtungen
There are numerous future directions for research on N-[1-(4-chlorophenyl)propyl]acetamide. One area of interest is its potential as a therapeutic agent for the treatment of pain, inflammation, and mood disorders. Additionally, further research is needed to establish its safety profile and potential side effects. Other areas of research could include its potential as a neuroprotective agent and its effects on other physiological systems. Overall, this compound is a promising compound with a wide range of potential applications in both basic research and clinical settings.
Synthesemethoden
N-[1-(4-chlorophenyl)propyl]acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylamine with propionyl chloride followed by reaction with sodium acetate. Another method involves the reaction of 4-chlorobenzylamine with propionic anhydride followed by treatment with acetic acid. Both methods result in the formation of this compound as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-chlorophenyl)propyl]acetamide has been the subject of numerous studies due to its potential therapeutic applications. One area of research has focused on its ability to modulate the endocannabinoid system, which is involved in a wide range of physiological processes, including pain sensation, mood regulation, and appetite control. This compound has been shown to increase levels of the endocannabinoid anandamide, which has analgesic and anti-inflammatory properties.
Eigenschaften
IUPAC Name |
N-[1-(4-chlorophenyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-11(13-8(2)14)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZPTNWICPVWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


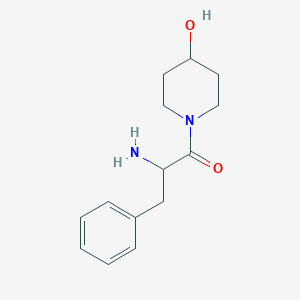
![N-[3-(4-methyl-1,3-thiazol-2-yl)phenyl]acetamide](/img/structure/B7479818.png)
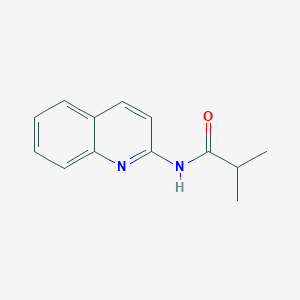
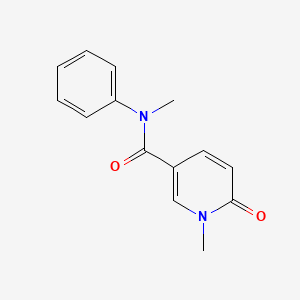


![1-(6,6a,7,8,9,10-Hexahydropyrido[1,2-a]quinoxalin-5-yl)ethanone](/img/structure/B7479848.png)
